(2E,6Z)-Nona-2,6-dien-1-ol
Overview
Description
trans-2,cis-6-nonadien-1-ol has been identified in the volatile fractions of fresh-cut honeydews and melons.
(2E,6Z)-nona-2,6-dien-1-ol is a primary allylic alcohol that is (2E,6Z)-nona-2,6-diene in which a hydrogen at position 1 has been replaced by a hydroxy group. It has a role as a flavouring agent, a plant metabolite and a fragrance. It is an alkenyl alcohol, a volatile organic compound, a primary allylic alcohol and a medium-chain primary fatty alcohol.
Mechanism of Action
Target of Action
trans,cis-2,6-Nonadien-1-ol, also known as (2E,6Z)-Nona-2,6-dien-1-ol or trans-2,cis-6-Nonadien-1-ol, is a volatile organic compound that primarily targets olfactory receptors . It is known for its powerful, green, vegetable odor and is a key contributor to the cucumber flavor .
Mode of Action
The compound interacts with its targets, the olfactory receptors, by binding to them and triggering a signal transduction pathway. This leads to the perception of a specific smell, in this case, a green, vegetable-like odor .
Result of Action
The primary result of the action of trans,cis-2,6-Nonadien-1-ol is the perception of a green, vegetable-like odor. This is due to its interaction with olfactory receptors, which send signals to the brain that are interpreted as specific smells .
Biochemical Analysis
Biochemical Properties
Trans,cis-2,6-Nonadien-1-ol plays a significant role in biochemical reactions, particularly in the context of plant metabolism. It interacts with various enzymes and proteins involved in the biosynthesis of volatile organic compounds. For instance, it is known to be a substrate for alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes . This interaction is crucial for the formation of other volatile compounds that contribute to the aroma profile of fruits.
Cellular Effects
Trans,cis-2,6-Nonadien-1-ol influences various cellular processes, especially in plant cells. It has been observed to affect cell signaling pathways related to stress responses and defense mechanisms. The compound can modulate gene expression by acting as a signaling molecule, thereby influencing the production of secondary metabolites . Additionally, it impacts cellular metabolism by altering the flux of metabolic pathways involved in the synthesis of volatile organic compounds.
Molecular Mechanism
At the molecular level, trans,cis-2,6-Nonadien-1-ol exerts its effects through specific binding interactions with enzymes and other biomolecules. It acts as a substrate for alcohol dehydrogenases, leading to the formation of aldehydes . This enzymatic reaction is a key step in the biosynthesis of aroma compounds. Furthermore, trans,cis-2,6-Nonadien-1-ol can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of genes involved in secondary metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans,cis-2,6-Nonadien-1-ol can vary over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that trans,cis-2,6-Nonadien-1-ol can have sustained effects on cellular function, particularly in terms of modulating gene expression and metabolic flux. These effects are often observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of trans,cis-2,6-Nonadien-1-ol in animal models are dose-dependent. At low doses, the compound can enhance the production of certain metabolites, while at higher doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, where a specific concentration of trans,cis-2,6-Nonadien-1-ol is required to elicit a measurable biological response. Toxicity studies have indicated that high doses can lead to cellular damage and metabolic imbalances.
Metabolic Pathways
Trans,cis-2,6-Nonadien-1-ol is involved in several metabolic pathways, particularly those related to the biosynthesis of volatile organic compounds. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which catalyze the conversion of alcohols to aldehydes and further to acids . These reactions are essential for the formation of aroma compounds in plants. Additionally, trans,cis-2,6-Nonadien-1-ol can affect metabolic flux by modulating the activity of key enzymes in these pathways.
Transport and Distribution
Within cells and tissues, trans,cis-2,6-Nonadien-1-ol is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of trans,cis-2,6-Nonadien-1-ol can influence its biological activity and effectiveness in modulating cellular processes.
Subcellular Localization
Trans,cis-2,6-Nonadien-1-ol is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . Its activity and function can be affected by its subcellular localization, as different compartments provide distinct microenvironments for biochemical reactions. Targeting signals and post-translational modifications may direct trans,cis-2,6-Nonadien-1-ol to specific organelles, thereby influencing its role in cellular metabolism.
Properties
IUPAC Name |
(2E,6Z)-nona-2,6-dien-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-8,10H,2,5-6,9H2,1H3/b4-3-,8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXYRHBJZOVHOL-ODYTWBPASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCC=CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC/C=C/CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047192 | |
Record name | trans-2,cis-6-Nonadien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White to yellowish liquid; powerful, green, vegetable | |
Record name | 2,6-Nonadien-1-ol, (2E,6Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Nonadien-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1175/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, soluble (in ethanol) | |
Record name | 2,6-Nonadien-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1175/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.860-0.880 | |
Record name | 2,6-Nonadien-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1175/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
28069-72-9, 7786-44-9 | |
Record name | trans-2,cis-6-Nonadienol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28069-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Nonadien-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-2,cis-6-Nonadienol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028069729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Nonadien-1-ol, (2E,6Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | trans-2,cis-6-Nonadien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nona-2,6-dien-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.179 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2E,6Z)-nona-2,6-dien-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.364 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-NONADIEN-1-OL, (2E,6Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DX8YYV2FV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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